molecular formula C12H11F3N2O2 B1392937 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine CAS No. 1261365-78-9

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine

Cat. No. B1392937
M. Wt: 272.22 g/mol
InChI Key: ADUYRXAVXAAYSV-UHFFFAOYSA-N
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Description

“2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine” is a chemical compound with the molecular formula C12H11F3N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC(OC)c1ccc2cc(cnc2n1)C(F)(F)F . This indicates that the compound contains a naphthyridine ring with a dimethoxymethyl group and a trifluoromethyl group attached.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 272.22 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anion Recognition and Sensing

Derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, including structures related to 2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine, have shown promising results in the field of anion recognition and sensing. Particularly, certain derivatives demonstrated selective and observable changes in spectroscopic properties upon interaction with fluoride ions among other anions. This finding suggests potential applications in the development of sensitive and selective anion sensors, particularly for fluoride ions, supported by DFT calculations that endorse the hydrogen-bonding induced deprotonation sensing mechanism (Chahal, Dar, & Sankar, 2018).

Transition-Metal Chemistry

The compound has been utilized in the formation of complex transition-metal complexes, exhibiting promising properties for catalytic applications. For instance, a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand was synthesized, and its silver, copper, cobalt, and nickel complexes were explored. Notably, the copper complex showed excellent catalytic activity in the Cu(I)-catalyzed azide–alkyne cycloaddition reaction, hinting at its potential for applications in catalytic processes and metal-organic frameworks (Liu et al., 2013).

Supramolecular Chemistry

Significant research has been focused on understanding the role of 2-amino-5,7-dimethyl-1,8-naphthyridine and related structures in binding with acidic compounds, leading to the formation of hydrogen-bonded supramolecular architectures. These studies emphasize the importance of weak and strong hydrogen bonding in crystal packing and highlight the role of these compounds in the formation of organic salts and multicomponent crystals. Such insights are crucial for the design of supramolecular materials with tailored properties (Jin et al., 2010).

Safety And Hazards

While specific safety data for “2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine” is not available, it’s important to handle all chemical compounds with care. Always follow safety guidelines, use appropriate personal protective equipment, and work in a well-ventilated area .

properties

IUPAC Name

2-(dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-18-11(19-2)9-4-3-7-5-8(12(13,14)15)6-16-10(7)17-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYRXAVXAAYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=NC=C(C=C2C=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189707
Record name 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-6-(trifluoromethyl)-1,8-naphthyridine

CAS RN

1261365-78-9
Record name 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine, 2-(dimethoxymethyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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